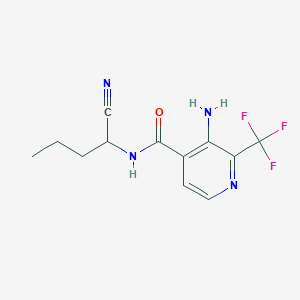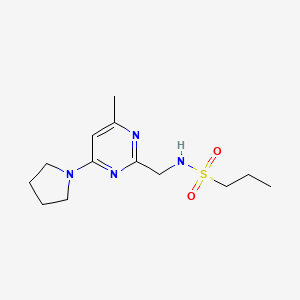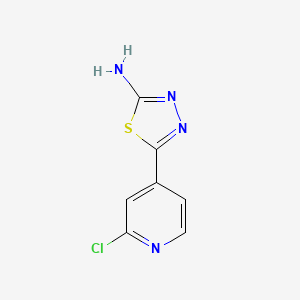
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure, which may have applications in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may have neuroprotective effects, which could make it a potential treatment for neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects against certain types of cancer cells. In vivo studies have shown that this compound has neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide in lab experiments is its unique chemical structure, which may have applications in the fields of biochemistry and pharmacology. Additionally, this compound has been shown to have activity against certain types of cancer cells and may have neuroprotective effects, making it a potential candidate for the development of new cancer treatments and treatments for neurological disorders. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use for specific applications.
Future Directions
There are several future directions for the study of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action in order to optimize its use for specific applications. Another direction is to explore its potential use in the development of new cancer treatments and treatments for neurological disorders. Additionally, future research could focus on the synthesis of analogs of this compound in order to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide involves several steps. The first step involves the reaction of 2-chloro-3-cyanopyridine with 1-bromo-n-butane to produce 3-cyanobutyl-2-chloropyridine. This intermediate is then reacted with ammonia to produce 3-amino-2-chloropyridine. The final step involves the reaction of 3-amino-2-chloropyridine with 2,2,2-trifluoro-N-(4-formylphenyl)acetamide to produce 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide.
Scientific Research Applications
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide has been studied for its potential use in scientific research. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O/c1-2-3-7(6-16)19-11(20)8-4-5-18-10(9(8)17)12(13,14)15/h4-5,7H,2-3,17H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFXCWAWDPFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(C(=NC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)
![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)
![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)



